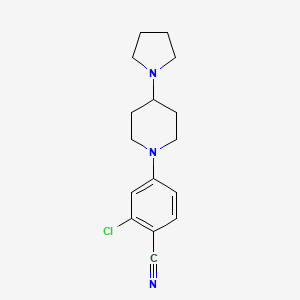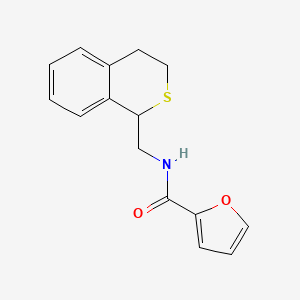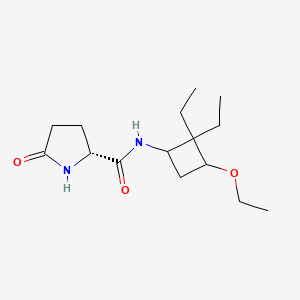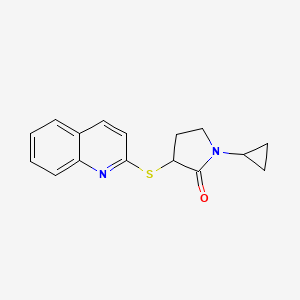
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide, commonly known as isothiochromene, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. Isothiochromene is a five-membered ring system that contains both nitrogen and sulfur atoms. The compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of isothiochromene is not fully understood. However, it is believed that the compound exerts its biological activities through various mechanisms, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. Isothiochromene has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. The compound has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response. Isothiochromene has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Isothiochromene has been found to exert various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit cell growth and proliferation, induce apoptosis, and modulate various signaling pathways, including the NF-κB pathway. Isothiochromene has also been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various oxidative stress and inflammatory-related diseases. In addition, the compound has been found to exhibit antibacterial and antifungal properties, which may be useful in the treatment of various infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isothiochromene has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize using various methods and is readily available. Isothiochromene has been extensively studied for its potential applications in scientific research and has been found to exhibit a wide range of biological activities. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. In addition, further studies are needed to fully understand the mechanism of action of isothiochromene and its potential applications in various disease models.
Direcciones Futuras
Isothiochromene has several potential future directions for scientific research. The compound has been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. Further studies are needed to fully understand the mechanism of action of isothiochromene and its potential applications in various disease models. In addition, the development of novel derivatives of isothiochromene may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Isothiochromene also has potential applications in the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory-related diseases.
Métodos De Síntesis
Isothiochromene can be synthesized through several methods, including the Pictet-Spengler reaction, the Hantzsch synthesis, and the Robinson annulation. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline intermediate, which is then oxidized to form isothiochromene. The Hantzsch synthesis involves the reaction of a β-ketoester, an aldehyde, and an amine in the presence of a reducing agent to form a dihydropyridine intermediate, which is then oxidized to form isothiochromene. The Robinson annulation involves the reaction of an α,β-unsaturated ketone with an aldehyde or ketone in the presence of a base to form a cyclohexenone intermediate, which is then reduced to form isothiochromene.
Aplicaciones Científicas De Investigación
Isothiochromene has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. Isothiochromene has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to inhibit the replication of several viruses, including the human immunodeficiency virus (HIV), the hepatitis B virus (HBV), and the hepatitis C virus (HCV). Isothiochromene has been found to possess antibacterial and antifungal properties and has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-13(17-19-10)15(18)16-9-14-12-5-3-2-4-11(12)6-7-20-14/h2-5,8,14H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIITWCHJWAYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)
![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)






![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)


![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
